molecular formula C14H11N3O2 B14555484 (E)-1-[4-(2-Nitroethenyl)phenyl]-2-phenyldiazene CAS No. 62248-90-2

(E)-1-[4-(2-Nitroethenyl)phenyl]-2-phenyldiazene

Cat. No.: B14555484
CAS No.: 62248-90-2
M. Wt: 253.26 g/mol
InChI Key: MFOWIGCIEMQDFB-UHFFFAOYSA-N
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Description

(E)-1-[4-(2-Nitroethenyl)phenyl]-2-phenyldiazene is an organic compound characterized by the presence of a nitroethenyl group attached to a phenyl ring, which is further connected to a phenyldiazene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(2-Nitroethenyl)phenyl]-2-phenyldiazene typically involves the reaction of 4-(2-nitroethenyl)benzene with a diazonium salt derived from aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. The reaction conditions often include the use of acidic or basic catalysts to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(2-Nitroethenyl)phenyl]-2-phenyldiazene undergoes various chemical reactions, including:

    Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

(E)-1-[4-(2-Nitroethenyl)phenyl]-2-phenyldiazene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-[4-(2-Nitroethenyl)phenyl]-2-phenyldiazene involves its interaction with molecular targets such as enzymes and receptors. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. The phenyldiazene moiety can participate in electron transfer processes, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-[4-(2-Nitroethenyl)phenyl]-2-phenyldiazene: shares similarities with other nitroethenyl-substituted aromatic compounds and diazene derivatives.

    Nitrobenzene: Similar in terms of the nitro group but lacks the diazene moiety.

    Azobenzene: Contains the diazene group but lacks the nitroethenyl substitution.

Uniqueness

The unique combination of the nitroethenyl group and the phenyldiazene moiety in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

62248-90-2

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

[4-(2-nitroethenyl)phenyl]-phenyldiazene

InChI

InChI=1S/C14H11N3O2/c18-17(19)11-10-12-6-8-14(9-7-12)16-15-13-4-2-1-3-5-13/h1-11H

InChI Key

MFOWIGCIEMQDFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C=C[N+](=O)[O-]

Origin of Product

United States

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